molecular formula C13H23N B13304121 N-[2-(Cyclohex-1-en-1-yl)ethyl]cyclopentanamine

N-[2-(Cyclohex-1-en-1-yl)ethyl]cyclopentanamine

Katalognummer: B13304121
Molekulargewicht: 193.33 g/mol
InChI-Schlüssel: DBVCIDQLIRGTSJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(Cyclohex-1-en-1-yl)ethyl]cyclopentanamine is an organic compound with the molecular formula C13H23N. This compound features a cyclohexene ring and a cyclopentane ring connected by an ethylamine chain. It is primarily used in research settings and has various applications in chemistry and biology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium on carbon (Pd/C) to facilitate the hydrogenation process .

Industrial Production Methods

In industrial settings, the production of N-[2-(Cyclohex-1-en-1-yl)ethyl]cyclopentanamine may involve large-scale hydrogenation reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize by-products and maximize the efficiency of the reaction .

Analyse Chemischer Reaktionen

Types of Reactions

N-[2-(Cyclohex-1-en-1-yl)ethyl]cyclopentanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N-[2-(Cyclohex-1-en-1-yl)ethyl]cyclopentanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.

    Biology: Investigated for its potential role in biological pathways and interactions with enzymes.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of N-[2-(Cyclohex-1-en-1-yl)ethyl]cyclopentanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to influence cellular signaling and metabolic processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-[2-(Cyclohex-1-en-1-yl)ethyl]cyclopentanamine is unique due to its specific combination of cyclohexene and cyclopentane rings, which imparts distinct chemical and physical properties. This structural uniqueness makes it valuable for specific research applications and potential therapeutic uses .

Eigenschaften

Molekularformel

C13H23N

Molekulargewicht

193.33 g/mol

IUPAC-Name

N-[2-(cyclohexen-1-yl)ethyl]cyclopentanamine

InChI

InChI=1S/C13H23N/c1-2-6-12(7-3-1)10-11-14-13-8-4-5-9-13/h6,13-14H,1-5,7-11H2

InChI-Schlüssel

DBVCIDQLIRGTSJ-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(=CC1)CCNC2CCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.